2-Bromo-L-Phenylalanine 2-Bromo-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.: 42538-40-9
VCID: VC21538452
InChI: InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

2-Bromo-L-Phenylalanine

CAS No.: 42538-40-9

VCID: VC21538452

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-L-Phenylalanine - 42538-40-9

Description

2-Bromo-L-phenylalanine is a derivative of the amino acid phenylalanine, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in pharmaceutical research and drug development due to its unique properties, which make it an ideal building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders .

Applications in Research

2-Bromo-L-phenylalanine is utilized in several areas of research:

  • Pharmaceutical Development: It serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

  • Protein Engineering: Used as a non-canonical amino acid in protein engineering, allowing researchers to study protein structure and function with enhanced specificity .

  • Biochemical Research: Employed in studies of enzyme activity and inhibition, helping scientists understand metabolic pathways and develop potential inhibitors for therapeutic use .

  • Neuroscience Studies: Its application in neuroscience research aids in the investigation of neurotransmitter systems, providing insights into conditions such as depression and anxiety .

  • Labeling and Imaging: Can be used in labeling techniques for imaging studies, allowing for better visualization of biological processes in live cells .

Comparison with Other Phenylalanine Derivatives

Phenylalanine analogs, including 2-iodo-L-phenylalanine and other derivatives, have been studied for their structure-activity characteristics. For instance, 2-iodo-L-phenylalanine has been explored for its potential in tumor imaging due to its uptake properties . In contrast, 2-bromo-L-phenylalanine is more focused on its applications in protein engineering and pharmaceutical synthesis.

Synthesis and Chemical Modifications

The synthesis of 2-bromo-L-phenylalanine involves specific chemical reactions that introduce the bromine atom into the phenyl ring. Modifications such as the addition of protecting groups (e.g., Fmoc) enhance its reactivity in peptide synthesis and drug development .

Fmoc-2-Bromo-L-Phenylalanine

Fmoc-2-bromo-L-phenylalanine is a derivative used extensively in peptide synthesis and drug discovery. Its applications include:

ApplicationDescription
Peptide SynthesisKey building block for creating complex peptides for drug development and biological studies .
Drug DiscoveryEnables the design of novel pharmaceutical agents targeting specific biological pathways .
BioconjugationUsed in linking biomolecules to create targeted therapies, crucial in cancer treatment and diagnostics .

Research Findings and Future Directions

Recent studies have highlighted the importance of phenylalanine analogs in understanding transport mechanisms, such as those involving LAT1 and LAT2 transporters . Future research directions for 2-bromo-L-phenylalanine may include exploring its potential in developing inhibitors for neurological disorders and further applications in protein engineering.

CAS No. 42538-40-9
Product Name 2-Bromo-L-Phenylalanine
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name (2S)-2-amino-3-(2-bromophenyl)propanoic acid
Standard InChI InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Standard InChIKey JFVLNTLXEZDFHW-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])Br
SMILES C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Br
Synonyms L-2-Bromophenylalanine;42538-40-9;2-Bromo-L-Phenylalanine;(S)-2-Amino-3-(2-bromophenyl)propanoicacid;(2S)-2-amino-3-(2-bromophenyl)propanoicacid;2-Bromophenylalanine;o-Bromo-L-phenylalanine;2-brom-l-phenylalanin;(S)-2-BROMOPHENYLALANINE;L-2-BROMOPHE;Phenylalanine,2-bromo-;L-2-BR-PHE-OH;SBB063699;(S)-2-AMINO-3-(2-BROMO-PHENYL)-PROPIONICACID;PubChem18007;AC1L4W2B;AC1Q26DI;L-2-BR-PHE;SCHEMBL43302;H-PHE(2-BR)-OH;L-PHE(2-BR)-OH;CTK0H8203;JFVLNTLXEZDFHW-QMMMGPOBSA-N;MolPort-001-758-736;ZINC2504998
PubChem Compound 193338
Last Modified Aug 15 2023

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